![molecular formula C16H24N2O4 B1591556 N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine CAS No. 452077-13-3](/img/structure/B1591556.png)
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine
Overview
Description
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is a chemical compound with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol . This compound is commonly used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its ease of removal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature or moderate heat (40°C) .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves the use of di-tert-butyl dicarbonate in large-scale reactors with efficient mixing and temperature control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: LiAlH4 and NaBH4 are commonly used reducing agents.
Substitution: TFA and HCl are used for deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .
Scientific Research Applications
Synthetic Applications
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine serves as an important intermediate in organic synthesis. The Boc groups provide protection for the amine functionalities, allowing for selective reactions without compromising the integrity of the aromatic system. Some key applications include:
- Synthesis of Complex Molecules : It is utilized in the synthesis of various biologically active compounds due to its ability to undergo selective deprotection and further functionalization.
- Ligand Development : The compound can be used to create ligands for metal catalysts in asymmetric synthesis, enhancing the enantioselectivity of reactions involving amines .
Medicinal Chemistry
In the realm of medicinal chemistry, this compound has shown potential in drug development:
Biophysical Studies
The compound's interactions with biological molecules are of significant interest:
- Enzyme Inhibition Studies : Similar compounds have demonstrated interactions with enzymes and receptors, indicating that this compound could be explored further for its biological roles and therapeutic applications.
- Binding Affinity Assessments : Research has focused on the binding affinities of similar diamines to DNA and other biomolecules, which could inform potential therapeutic uses .
Data Table: Comparison with Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Isomer | Two amines at different positions; dual Boc protection |
N,N-Di-tert-butoxycarbonyl-benzene-1,4-diamine | Isomer | Similar protective strategy; different substitution |
Benzene-1,2-diamine | Unprotected | More reactive; lacks protective groups |
N,N-Bis(tert-butoxycarbonyl)-benzene-1,3-diamine | Different Substitution | Varies in substitution pattern on benzene ring |
Case Study 1: Synthesis of Anticancer Agents
A study reported the synthesis of a series of CDC42 inhibitors derived from this compound. These compounds exhibited promising anticancer activity in vitro and were further evaluated for pharmacokinetic properties to assess their viability as therapeutic agents.
Case Study 2: Antiparasitic Activity Assessment
In vitro assays were conducted to evaluate the antiparasitic activity of related diamines against Trypanosoma brucei and Leishmania donovani. While this compound was not directly tested, its structural analogs showed significant activity, highlighting the potential for this compound in antiparasitic drug development.
Mechanism of Action
The mechanism of action of N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine involves the protection of amino groups by forming a stable carbamate linkage. The Boc group is introduced through the reaction with di-tert-butyl dicarbonate, and it can be removed under acidic conditions to regenerate the free amine . This protection-deprotection strategy allows for selective functionalization of amines in complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-1,2-diaminobenzene: Similar structure but with only one Boc group.
N,N’-Di-tert-butoxycarbonyl-1,2-diaminoethane: Similar protecting groups but different core structure.
Uniqueness
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications . This makes it particularly useful in multistep synthesis and complex molecule construction .
Biological Activity
N,N-Di-tert-butoxycarbonyl-benzene-1,2-diamine (also known as Boc-protected benzene-1,2-diamine) is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine functionalities. The synthesis typically involves the protection of benzene-1,2-diamine with di-tert-butyl dicarbonate (Boc2O), which facilitates the formation of the compound while preventing premature reactions of the amines.
Anticoagulant Properties
One of the most notable biological activities of this compound is its potent anticoagulant effect. Research indicates that this compound exhibits a strong inhibitory effect on factor Xa (FXa), a crucial enzyme in the coagulation cascade. In vitro studies have demonstrated that compounds derived from benzene-1,2-diamine can inhibit FXa effectively, leading to significant anticoagulant activity .
Table 1: Anticoagulant Activity
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 0.5 | FXa inhibition |
Related diamine derivatives | 0.8 - 3.0 | FXa inhibition |
Cytotoxicity Studies
In addition to its anticoagulant properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of this compound display moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. For instance, one study reported an IC50 value of 86 µM against WRL-68 cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Observations |
---|---|---|
WRL-68 | 86 | Moderate cytotoxicity |
Caco2 | 120 | Moderate cytotoxicity |
MCF-7 | 95 | Moderate cytotoxicity |
PC-3 | 110 | Moderate cytotoxicity |
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes involved in cellular processes. The inhibition of FXa leads to reduced thrombin generation and fibrin formation, which is critical in preventing thrombosis.
Furthermore, molecular docking studies suggest that the compound interacts favorably with active sites on target enzymes, facilitating its inhibitory effects. These interactions often involve hydrogen bonding and hydrophobic interactions that stabilize the binding of the compound to its target .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Thromboembolism Prevention : A study investigating the anticoagulant effects of various diamine derivatives found that this compound significantly reduced thrombus formation in animal models .
- Cancer Treatment : Preclinical trials assessing the cytotoxic effects of this compound on cancer cell lines revealed promising results, indicating potential applications in cancer therapy .
Properties
IUPAC Name |
tert-butyl N-(2-aminophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,17H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJICXVCMEYAGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1N)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590463 | |
Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452077-13-3 | |
Record name | Di-tert-butyl (2-aminophenyl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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